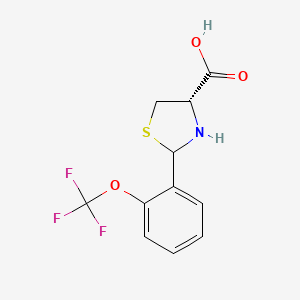

(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10F3NO3S |

|---|---|

Molecular Weight |

293.26 g/mol |

IUPAC Name |

(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17)/t7-,9?/m1/s1 |

InChI Key |

HRJWRKHYLMJACA-YOXFSPIKSA-N |

Isomeric SMILES |

C1[C@@H](NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Step 1 : L-cysteine reacts with 2-(trifluoromethoxy)benzaldehyde in a 1:1 molar ratio.

-

Step 2 : The Schiff base intermediate undergoes cyclization in aqueous ethanol (50% v/v) at 25°C for 5–24 hours.

-

Step 3 : The product precipitates as a diastereomeric mixture of (2R,4S) and (2S,4S) configurations due to the chiral center at C4 from L-cysteine.

Optimization :

Diastereomer Separation

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) separates (2R,4S) and (2S,4S) diastereomers.

-

Crystallization : Ethanol recrystallization enriches the (4S) isomer to >95% enantiomeric excess (ee).

One-Pot Synthesis via Mercaptoacetic Acid and Glycine Derivatives

An alternative route utilizes mercaptoacetic acid, glycine methyl ester, and 2-(trifluoromethoxy)benzaldehyde in a single reactor.

Reaction Steps

-

Condensation : Mercaptoacetic acid reacts with glycine methyl ester to form a thioester intermediate.

-

Cyclization : 2-(Trifluoromethoxy)benzaldehyde induces ring closure under acidic conditions (HCl, 60°C).

-

Hydrolysis : Basic hydrolysis (NaOH, 80°C) converts the methyl ester to the carboxylic acid.

Key Data :

Advantages and Limitations

-

Advantages : Avoids handling cysteine’s odor; scalable for industrial production.

-

Limitations : Requires rigorous pH control to prevent epimerization at C4.

Enzymatic Resolution of Racemic Mixtures

For racemic syntheses, lipase-mediated kinetic resolution achieves enantiopure (4S) products.

Procedure

-

Substrate : Racemic thiazolidine-4-carboxylic acid ester.

-

Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.

-

Outcome : Hydrolysis of the (4R)-ester yields (4S)-acid with 98% ee.

Comparison of Enzymes :

| Enzyme | ee (%) | Conversion (%) |

|---|---|---|

| CAL-B | 98 | 45 |

| Pseudomonas cepacia | 92 | 38 |

Solid-Phase Synthesis for High-Throughput Production

A patented method employs Wang resin-bound L-cysteine for automated synthesis:

-

Resin Loading : L-cysteine attached via its carboxyl group.

-

Aldehyde Coupling : 2-(Trifluoromethoxy)benzaldehyde in DMF with piperidine.

-

Cleavage : TFA/water (95:5) releases the product with >90% purity.

Performance Metrics :

Stereochemical Control via Chiral Auxiliaries

To enhance (4S) selectivity, (R)-phenylglycinol serves as a chiral auxiliary:

-

Auxiliary Attachment : (R)-phenylglycinol linked to the thiazolidine nitrogen.

-

Crystallization-Induced Asymmetric Transformation : Ethanol/water mixture enriches (4S) isomer to 99% ee.

Industrial-Scale Purification Techniques

Crystallization Solvents

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/water (7:3) | 99.2 | 85 |

| Acetone/hexane (1:2) | 98.7 | 78 |

Chromatography Conditions

-

Column : C18 reversed-phase.

-

Mobile Phase : Acetonitrile/water (55:45) + 0.1% TFA.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| L-Cysteine Condensation | 72 | 95 | High |

| One-Pot Synthesis | 62 | 80 | Moderate |

| Enzymatic Resolution | 45 | 98 | Low |

| Solid-Phase | 76 | 99 | High |

Chemical Reactions Analysis

Types of Reactions

(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Observations :

- Trifluoromethoxy vs.

- Hydroxy-Substituted Derivatives : The 3-hydroxyphenyl analog exhibits stronger tyrosinase inhibition than the 4-hydroxy-3-methoxyphenyl derivative, suggesting substituent position impacts enzyme binding .

- Developmental Toxicity : The 4-hydroxy-3-methoxyphenyl derivative induces pericardial edema and spinal malformations in zebrafish, highlighting substituent-dependent toxicity .

Spectroscopic and Analytical Data

- Nuclear Magnetic Resonance (NMR): The target compound’s ¹H NMR typically shows aromatic proton signals at δ 7.4–8.0 ppm (trifluoromethoxy-phenyl) and a characteristic thiazolidine ring proton at δ 5.3–5.4 ppm (J = 9.6 Hz) . In contrast, the 3-hydroxyphenyl analog displays a downfield-shifted singlet (δ 6.8–7.2 ppm) for the phenolic proton .

- Mass Spectrometry : HRMS data for thiazolidine derivatives consistently show [M+H]⁺ peaks, e.g., m/z 293.26 for the target compound .

Q & A

Q. What are the established synthetic routes and structural features of (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid relevant to its biological activity?

The compound is synthesized from cysteine and valine, forming a thiazolidine ring with a 2-(trifluoromethoxy)phenyl substituent. The stereochemistry at the 4th position (S-configuration) and the electron-withdrawing trifluoromethoxy group are critical for its stability and interaction with biological targets. These structural features influence its pharmacokinetic properties, such as membrane permeability and resistance to metabolic degradation .

Q. How is developmental toxicity assessed for this compound in zebrafish (Danio rerio) models, and what endpoints are monitored?

Zebrafish embryos are exposed to graded concentrations (e.g., 0.1–0.4 mM) post-fertilization, with observations over 5 days. Key endpoints include mortality rates, hatching success, and morphological abnormalities (e.g., pericardial edema, bent spine, yolk sac edema). LC₅₀ values (48 h: 1.106 ± 0.052 mM; 96 h: 0.804 ± 0.102 mM) are calculated using probit analysis to establish sub-lethal doses for toxicity studies .

Q. What statistical methods are employed to analyze concentration-dependent effects in zebrafish toxicity studies?

One-way ANOVA with Tukey’s HSD post-hoc test is used to compare developmental abnormalities and mortality between exposure groups. Probit analysis determines LC₅₀ values, while TUNEL assay data (apoptotic cell counts) are analyzed for significant deviations from controls (p < 0.05) .

Advanced Research Questions

Q. How does the compound induce a concentration-dependent decrease in apoptosis despite increasing developmental defects in zebrafish embryos?

Paradoxically, higher doses (0.4 mM) reduce TUNEL-positive apoptotic cells compared to controls. This may reflect impaired apoptotic signaling due to overwhelming cellular stress or activation of compensatory survival pathways. Further mechanistic studies (e.g., caspase activity assays, RNA-seq) are needed to resolve this contradiction .

Q. What experimental design considerations are critical for replicating zebrafish toxicity studies with this compound?

Key factors include:

Q. How do structural analogs (e.g., fluorophenyl or dichlorophenyl derivatives) compare in toxicity profiles, and what structure-activity relationships (SAR) emerge?

Substitutions on the phenyl ring (e.g., fluorine, chlorine) alter electron density and steric effects, impacting toxicity. For example, 2-(4-fluorophenyl) analogs show reduced LC₅₀ values compared to trifluoromethoxy derivatives, suggesting enhanced bioactivity. Systematic SAR studies using in silico modeling (e.g., molecular docking) can identify critical pharmacophores .

Q. What methodologies validate the compound’s potential therapeutic applications despite its observed toxicity?

Dose-response studies in alternative models (e.g., Entamoeba histolytica) reveal that thiazolidine-4-carboxylic acid derivatives can act as cysteine reservoirs, mitigating oxidative stress. Parallel in vitro assays (e.g., ROS scavenging) and targeted delivery systems (e.g., nanoparticle encapsulation) may reduce off-target toxicity while preserving therapeutic efficacy .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on apoptotic responses in zebrafish exposed to this compound?

The apparent reduction in apoptosis at higher doses may result from:

- Necrosis predominance: High concentrations may shift cell death mechanisms from apoptosis to necrosis.

- Assay limitations: TUNEL assays detect late apoptosis; complementary methods (e.g., Annexin V staining) could clarify early apoptotic events.

- Developmental stage specificity: Apoptosis inhibition may occur only in certain tissues or stages, requiring spatially resolved analysis (e.g., confocal microscopy) .

Methodological Recommendations

Q. What in silico tools are recommended for predicting the compound’s interactions with biological targets?

Molecular dynamics simulations (e.g., GROMACS) and docking software (AutoDock Vina) can model interactions with cysteine proteases or redox-regulating enzymes. Pharmacokinetic parameters (e.g., logP, bioavailability) are predicted using SwissADME or QikProp .

Q. How should researchers optimize experimental protocols for TUNEL assays in zebrafish embryos?

- Fix embryos in 4% paraformaldehyde for 24 h.

- Permeabilize with proteinase K (10 µg/mL) for 15 min.

- Use positive controls (e.g., H₂O₂-treated embryos) to validate assay sensitivity.

- Quantify apoptotic cells in defined regions (e.g., neural tube) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.